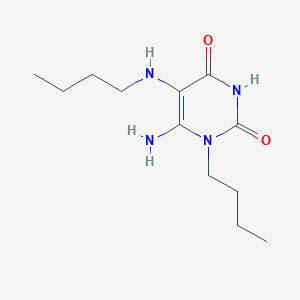

![molecular formula C19H23ClN4O4S2 B2381662 (Z)-4-(2-((2-((6-氯-3-甲基苯并[d]噻唑-2(3H)-亚基)氨基)-2-氧代乙基)硫代)乙酰基)哌嗪-1-羧酸乙酯 CAS No. 851717-06-1](/img/structure/B2381662.png)

(Z)-4-(2-((2-((6-氯-3-甲基苯并[d]噻唑-2(3H)-亚基)氨基)-2-氧代乙基)硫代)乙酰基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

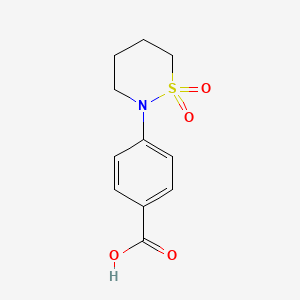

(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23ClN4O4S2 and its molecular weight is 470.99. The purity is usually 95%.

BenchChem offers high-quality (Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗抑郁作用

该化合物已被研究其潜在的抗抑郁特性。在强迫游泳试验中,两种衍生物——2c 和 2d——表现出最高的抗抑郁作用。与氟西汀(83.62%)相比,这些化合物表现出更大的不动时间百分比下降(分别为 89.96% 和 89.62%)。它们抗抑郁活性的机制可能涉及增加血清素和去甲肾上腺素的浓度 .

抗惊厥作用

相同的衍生物——3n 和 3q——也表现出显著的抗惊厥作用。它们的 ED50 值分别为 46.1 和 64.3 mg/kg,保护指数与苯巴比妥或丙戊酸相似。 这些发现表明,这些化合物可以进一步探索其在管理癫痫发作方面的潜力 .

富勒烯相互作用

有趣的是,有研究6-氯-3-羟基-2-吡嗪酰胺 与富勒烯(如 C60)的相互作用。 富勒烯笼可能潜在地携带该化合物,使其成为药物递送系统的候选者 .

抗菌和抗癌活性

人们一直在努力研究与该化合物相关的合成新衍生物的药理活性。这些衍生物,如N-(4-(4-溴苯基)噻唑-2-基)-2-氯乙酰胺,正在被探索其抗菌和抗癌特性。 需要进一步研究以了解其全部潜力 .

作用机制

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been known to targetcyclo-oxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound likely interacts with its targets by inhibiting the action of COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins through the action of COX enzymes. By inhibiting these enzymes, the compound prevents the formation of prostaglandins, reducing inflammation and pain .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in reduced inflammation and pain . This makes the compound potentially useful as an anti-inflammatory and analgesic agent .

属性

IUPAC Name |

ethyl 4-[2-[2-[(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O4S2/c1-3-28-19(27)24-8-6-23(7-9-24)17(26)12-29-11-16(25)21-18-22(2)14-5-4-13(20)10-15(14)30-18/h4-5,10H,3,6-9,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWZSCQTHMZFCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

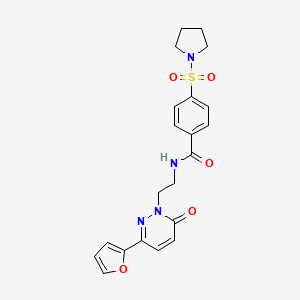

![N-(3-fluorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2381579.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)

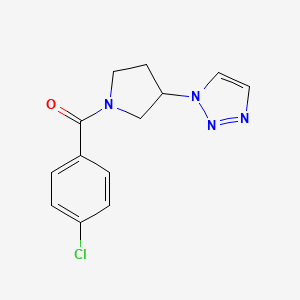

![1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B2381583.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2381585.png)

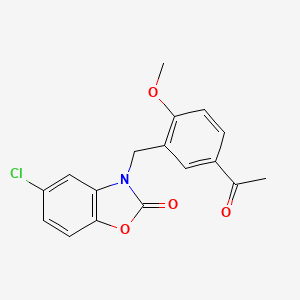

![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2381587.png)

![2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381593.png)

![3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2381594.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)

![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)